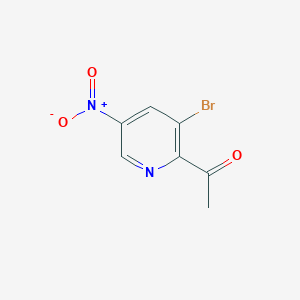

2-Acetyl-3-Bromo-5-Nitropyridine

Description

Significance of Nitropyridine Derivatives in Modern Organic and Medicinal Chemistry

Nitropyridine derivatives are a cornerstone of modern organic and medicinal chemistry, primarily serving as highly versatile synthetic intermediates. mdpi.com The pyridine (B92270) ring itself is a "privileged structural motif" in drug design, with approximately 14% of FDA-approved N-heterocyclic drugs in 2021 containing this core structure. mdpi.com The introduction of a nitro group onto the pyridine ring further enhances its utility.

The strong electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution, a fundamental reaction in the synthesis of complex molecules. researchgate.net This reactivity allows for the introduction of a wide range of functional groups, paving the way for the creation of diverse molecular libraries. Furthermore, the nitro group can be readily reduced to an amino group, providing a gateway to a different class of compounds with distinct biological activities. mdpi.com

From a medicinal chemistry perspective, nitropyridine derivatives have demonstrated a broad spectrum of biological activities, including:

Anticancer properties mdpi.com

Antiviral activity mdpi.com

Anti-neurodegenerative potential mdpi.com

Antimicrobial effects globalresearchonline.net

Anticoccidial activity in veterinary medicine acs.org

For instance, nitropyridine-based compounds have been investigated as inhibitors of enzymes crucial for cancer cell growth and as precursors for potent HIV-1 inhibitors. mdpi.com

Academic Context and Research Trajectory of Halogenated and Acetylated Nitropyridines

The academic interest in halogenated and acetylated nitropyridines stems from their role as key intermediates in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical industries. The presence of halogen, acetyl, and nitro groups on a pyridine ring offers a rich platform for synthetic transformations.

Halogenated Nitropyridines: The introduction of a halogen atom, such as bromine, onto a nitropyridine scaffold significantly influences its reactivity. The halogen can act as a leaving group in nucleophilic substitution reactions or participate in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. mdpi.com This enables the construction of complex molecular architectures, including biaryl compounds, which are prevalent in many drug molecules. The position of the halogen and the nitro group is critical in directing these transformations. For example, 2-chloro-5-nitropyridine (B43025) is a common starting material for synthesizing a variety of biologically active molecules through nucleophilic substitution of the chlorine atom. mdpi.comorientjchem.orgorientjchem.orgorientjchem.org The presence of halogens is also a key feature in many modern pharmaceuticals, with several halogen-containing drugs approved by the FDA in recent years for treating a range of conditions from viral infections to cardiovascular diseases. mdpi.com

Acetylated Pyridines: The acetyl group in pyridine derivatives serves multiple purposes. It is an electron-withdrawing group that can influence the reactivity of the pyridine ring. Furthermore, the acetyl group itself can be a site for further chemical modifications, allowing for chain extension or the introduction of other functional groups. In the context of nitropyridines, the combination of an acetyl and a nitro group creates a highly electron-deficient ring system, influencing its chemical behavior and potential biological interactions. While direct research on acetylated nitropyridines is less common than on their halogenated counterparts, the synthesis and reactions of acetylpyridines are well-established areas of pyridine chemistry. ntnu.no

The compound 2-Acetyl-3-Bromo-5-Nitropyridine, with its specific combination of these three functional groups, is positioned as a potentially valuable, albeit specialized, intermediate. Its research trajectory is likely tied to the synthesis of highly substituted, complex target molecules where the sequential and regioselective reaction of each functional group is strategically employed.

Structural Motif Importance and Positional Isomerism in Pyridine Systems

The precise arrangement of substituents on the pyridine ring, known as positional isomerism, has a profound impact on the molecule's physical, chemical, and biological properties. researchgate.net Even subtle changes in the location of a functional group can lead to significant differences in reactivity, molecular packing in the solid state, and interaction with biological targets. researchgate.netmdpi.comsnnu.edu.cn

The electronic properties of the pyridine ring are inherently non-uniform due to the presence of the nitrogen atom, which makes the 2, 4, and 6 positions more electron-deficient than the 3 and 5 positions. snnu.edu.cn The introduction of substituents further modulates this electronic landscape. For instance, the relative positions of an electron-donating group and an electron-withdrawing group can drastically alter the molecule's dipole moment, solubility, and propensity for intermolecular interactions like hydrogen bonding. nih.gov

In the case of this compound, the substituents are positioned to create a highly polarized and reactive molecule. The interplay between the ortho-acetyl group, the meta-bromo group, and the para-nitro group (relative to each other in some respects) results in a unique structural motif. This specific arrangement influences:

Reactivity: The positions of the groups dictate which sites are most susceptible to nucleophilic or electrophilic attack and which groups are likely to participate in coupling reactions. nih.govacs.org

Conformation: The steric bulk of the substituents and their electronic interactions influence the preferred three-dimensional shape of the molecule, which is crucial for its interaction with enzymes and receptors.

Spectroscopic Properties: The substitution pattern affects the electronic transitions within the molecule, leading to distinct absorption and emission spectra. mdpi.com

The study of positional isomers is a critical aspect of rational drug design and materials science, as it allows for the fine-tuning of molecular properties to achieve a desired function. researchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1935928-88-3 | chemicalbook.com |

| Molecular Formula | C₇H₅BrN₂O₃ | - |

Note: Detailed experimental data for this specific compound is limited in publicly available literature.

Table 2: Representative Biologically Active Pyridine Derivatives

| Compound Class | Example Application | Reference |

|---|---|---|

| Nitropyridines | Anticancer, Antiviral | mdpi.com |

| Aminopyridines | Precursors for kinase inhibitors | mdpi.com |

| Halogenated Pyridines | Antiviral (HIV) | - |

| Pyridine Sulfonamides | Anticoccidial agents | acs.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5BrN2O3 |

|---|---|

Molecular Weight |

245.03 g/mol |

IUPAC Name |

1-(3-bromo-5-nitropyridin-2-yl)ethanone |

InChI |

InChI=1S/C7H5BrN2O3/c1-4(11)7-6(8)2-5(3-9-7)10(12)13/h2-3H,1H3 |

InChI Key |

JSHJPRIMTYZVLP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=N1)[N+](=O)[O-])Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 2 Acetyl 3 Bromo 5 Nitropyridine

Nucleophilic Substitution Reactions Involving Bromine and Nitro Groups

The pyridine (B92270) ring in 2-Acetyl-3-Bromo-5-Nitropyridine is highly susceptible to nucleophilic attack due to the presence of both a bromine atom and a nitro group. These electron-withdrawing groups activate the ring, making it a versatile substrate for various substitution reactions. smolecule.com

The bromine atom at the 3-position is a good leaving group and can be readily displaced by a variety of nucleophiles. For instance, it can be substituted by amines, alkoxides, or thiols under appropriate reaction conditions. smolecule.com This reactivity allows for the introduction of diverse functional groups at this position, making it a valuable intermediate in the synthesis of more complex molecules. smolecule.com

While the bromine at C-3 is the primary site for nucleophilic attack, the nitro group at C-5 can also be subject to substitution, although this is less common. In some instances, strong nucleophiles can displace the nitro group, particularly in related dinitrobenzene systems. researchgate.net The relative reactivity of the bromine and nitro groups can be influenced by the reaction conditions and the nature of the nucleophile.

It is worth noting that in some related nitropyridine systems, intramolecular nucleophilic substitution of the nitro group can occur, leading to the formation of fused heterocyclic rings. For example, the synthesis of isoxazolo[4,5-b]pyridines can be achieved through the intramolecular cyclization involving the displacement of a nitro group. beilstein-journals.org

Reduction Chemistry of the Nitro Moiety in Pyridine Systems

The nitro group at the 5-position of the pyridine ring is readily reducible to an amino group. This transformation is a crucial step in the synthesis of many biologically active compounds. mdpi.com A variety of reducing agents can be employed to achieve this conversion.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas is a widely used method. masterorganicchemistry.comwikipedia.org

Metal/Acid Systems: A combination of an easily oxidized metal like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) is effective for nitro group reduction. masterorganicchemistry.com

Other Reagents: Other reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a suitable catalyst, samarium diiodide, and tri-n-butyltin hydride have also been successfully used for the reduction of nitro compounds. wikipedia.orgnih.govrsc.org

The resulting amino group is a versatile functional group that can undergo a wide range of further chemical transformations, significantly expanding the synthetic utility of the original nitropyridine. The conversion of the strongly deactivating nitro group into a strongly activating amino group dramatically alters the electronic properties of the pyridine ring. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | A common and efficient method for reducing nitro groups to amines. masterorganicchemistry.comwikipedia.org |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl) | A classic method for the reduction of aromatic nitro compounds. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Can be used for nitro reduction, often in the presence of a catalyst. nih.gov |

Oxidative Transformations of Alkyl Substituents on the Pyridine Ring

The acetyl group at the 2-position of this compound can undergo oxidative transformations. The oxidation of alkyl substituents on a pyridine ring can lead to the formation of carboxylic acids. For instance, the methyl group on a pyridine ring can be oxidized to a carboxylic acid using strong oxidizing agents.

In the context of the acetyl group, oxidation could potentially lead to a pyridylglyoxylic acid derivative. However, the specific conditions required for the selective oxidation of the acetyl group in the presence of the other reactive functional groups on this particular molecule would need careful consideration. The Baeyer-Villiger oxidation is another potential transformation for ketones, converting them into esters. masterorganicchemistry.com This reaction typically involves peroxy acids and the migratory aptitude of the adjacent groups influences the product outcome. masterorganicchemistry.com

Furthermore, the pyridine ring itself can be subject to oxidation, often leading to the formation of N-oxides when treated with reagents like hydrogen peroxide. oaji.net The formation of an N-oxide can alter the reactivity of the pyridine ring, often facilitating electrophilic substitution at the 2- and 4-positions. oaji.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The bromine atom at the 3-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Sonogashira Coupling:

This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. This compound can participate in Sonogashira coupling to introduce an alkynyl substituent at the 3-position. The Sonogashira reaction has been successfully applied to similar 2-bromo-5-nitropyridine (B18158) systems for the synthesis of 5-nitro-2-ethynylpyridines. researchgate.netlookchem.comresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org this compound can be coupled with various aryl or heteroaryl boronic acids to synthesize biaryl compounds. The Suzuki-Miyaura coupling has been used with 3-bromo-5-nitropyridine (B95591) and its derivatives to create complex molecular structures. rsc.org

The general mechanism for Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Product Type |

|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Alkynylpyridine |

Thermal and Base-Mediated Rearrangement Mechanisms

Nitropyridine derivatives can undergo various rearrangement reactions under thermal or basic conditions.

Thermal Rearrangements:

Heating N-pyridylnitramines can lead to their rearrangement to form the corresponding amino-nitropyridines, a reaction that is believed to proceed through an intramolecular migration of the nitro group. chemicalpapers.com Another example of a thermal rearrangement is the conversion of 5-nitro-2-(aryloxy)pyridine N-oxides to 5-nitro-2-(2'-hydroxyaryloxy)pyridines upon heating, which involves an intramolecular oxygen transfer. rsc.org The thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles is also a known process, suggested to occur via a chemicalpapers.com sigmatropic shift of the nitro group. ntnu.noacs.org

Base-Mediated Rearrangements:

Base-mediated rearrangements are also observed in nitropyridine chemistry. For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines can lead to an unexpected nitro-group migration product in addition to the expected nucleophilic substitution product. clockss.orgresearchgate.net The mechanism of this rearrangement is thought to involve the formation of an intermediate that facilitates the shift of the nitro group. researchgate.net Another example is the base-promoted Boulton–Katritzky rearrangement of isoxazolo[4,5-b]pyridine (B12869654) derivatives. beilstein-journals.org

In some cases, the reaction of substituted 2-chloro-3-nitropyridines with nucleophiles can involve a sequence of nucleophilic substitution, rearrangement, and intramolecular substitution of the nitro group to form complex heterocyclic systems. consensus.app

Computational and Spectroscopic Investigations of 2 Acetyl 3 Bromo 5 Nitropyridine and Structural Analogs

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Detailed computational analyses are crucial for understanding the intrinsic properties of a molecule. Such studies provide a theoretical framework for its behavior and reactivity.

Molecular Geometry Optimization and Electronic Structure Analysis

This subsection would have detailed the optimized three-dimensional structure of 2-Acetyl-3-Bromo-5-Nitropyridine, including bond lengths, bond angles, and dihedral angles as determined by methods like DFT. Analysis of the electronic structure would have provided insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Energies and Energy Gap Calculations

An examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's chemical reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

NBO analysis is a powerful tool for investigating the delocalization of electron density between bonds and lone pairs, providing a quantitative measure of intramolecular interactions and stability.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps visualize the electrostatic potential on the electron density surface of a molecule, allowing for the prediction of sites susceptible to electrophilic and nucleophilic attack.

Non-Linear Optical (NLO) Properties, Dipole Moment, and First-Order Hyperpolarizability

This section would have explored the potential of this compound for applications in optical technologies by calculating its dipole moment and first-order hyperpolarizability, which are key parameters for NLO materials.

Thermodynamic Parameters and Their Temperature Dependencies

The calculation of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy as a function of temperature is essential for understanding the compound's stability and behavior under different thermal conditions.

Until dedicated research on this compound is conducted and published, a scientifically rigorous article detailing these specific computational and spectroscopic aspects cannot be produced. The scientific community awaits further investigation into this particular compound to unlock a deeper understanding of its chemical nature and potential applications.

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman) in Structural Confirmation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is a powerful tool for the structural confirmation of molecules by identifying their characteristic functional groups and fingerprint vibrations. Although experimental spectra for this compound are not documented in the available literature, the analysis of its structural analogs, such as 2-Amino-3-bromo-5-nitropyridine and various substituted nitropyridines, offers valuable insights into the expected vibrational modes. researchgate.netnih.gov

For instance, in a study of 2-Amino-3-bromo-5-nitropyridine, both FT-IR and FT-Raman spectra were recorded and compared with theoretical calculations, leading to a detailed assignment of vibrational frequencies. researchgate.net Key vibrational modes for nitropyridine derivatives typically include the asymmetric and symmetric stretching of the nitro (NO₂) group, C-H stretching of the pyridine (B92270) ring, C-N stretching, and the C-Br stretching vibrations.

The presence of an acetyl group in this compound would introduce a strong carbonyl (C=O) stretching band in the FT-IR spectrum, typically observed in the region of 1680-1720 cm⁻¹. The exact position of this band would be influenced by the electronic effects of the bromo and nitro substituents on the pyridine ring. The nitro group's characteristic asymmetric and symmetric stretching vibrations are expected in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Br stretching frequency is anticipated to appear in the lower frequency region of the spectrum.

A comparative analysis of the vibrational spectra of synthesized this compound with the data from its analogs would be crucial for confirming its molecular structure. The table below presents typical vibrational frequency ranges for key functional groups based on related compounds.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Acetyl) | Stretching | 1680 - 1720 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1335 - 1370 |

| C-N (Pyridine) | Stretching | 1300 - 1400 |

| C-Br | Stretching | 500 - 650 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure determination and the monitoring of reaction progress.

While specific ¹H and ¹³C NMR data for this compound are not available in the public domain, the analysis of related bromonitropyridine derivatives provides a strong basis for predicting the chemical shifts. smolecule.com The electron-withdrawing nature of the acetyl, bromo, and nitro groups is expected to cause a significant downfield shift for the protons on the pyridine ring, likely in the range of 8.0-9.5 ppm. smolecule.com The methyl protons of the acetyl group would appear as a singlet in the upfield region, typically around 2.5-3.0 ppm.

Similarly, in the ¹³C NMR spectrum, the carbon atoms of the pyridine ring would be deshielded due to the attached substituents. The carbonyl carbon of the acetyl group is expected to have a chemical shift in the range of 190-200 ppm. The carbon atoms directly bonded to the bromine and nitro groups would also exhibit characteristic chemical shifts.

For instance, studies on 2-aminopyridine (B139424) N-oxide derivatives show that the introduction of a nitro group at the 5-position leads to significant deshielding of the ring protons and carbons. scispace.com The substitution pattern on the pyridine ring greatly influences the chemical shifts, making NMR an excellent tool for confirming the regiospecificity of synthesis.

Reaction monitoring by NMR is particularly valuable during the synthesis of this compound. For example, in a multi-step synthesis, the disappearance of signals corresponding to the starting materials and the appearance of new signals for the product can be tracked to determine reaction completion and identify any intermediates or byproducts.

The following table provides predicted chemical shift ranges for this compound based on data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine H | 8.0 - 9.5 | - |

| Acetyl CH₃ | 2.5 - 3.0 | 25 - 35 |

| Pyridine C | - | 120 - 160 |

| Acetyl C=O | - | 190 - 200 |

Future Research Directions and Unexplored Avenues for 2 Acetyl 3 Bromo 5 Nitropyridine

Expanding Synthetic Diversity through Novel Coupling and Cycloaddition Reactions

The synthetic potential of 2-Acetyl-3-Bromo-5-Nitropyridine is far from fully realized. Future research should prioritize the exploration of advanced organic reactions to diversify the molecular architectures accessible from this starting material.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, present a prime opportunity for synthetic expansion. nih.govnih.gov The reactivity of the C-Br bond can be exploited to introduce a wide array of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine (B92270) ring. A systematic investigation into the optimal reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and broad substrate scope. The data from such studies could be tabulated to provide a valuable resource for synthetic chemists.

| Coupling Partner | Catalyst System | Potential Product Class |

| Arylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | 3-Aryl-2-acetyl-5-nitropyridines |

| Alkylboranes | PdCl₂(dppf) / Cs₂CO₃ | 3-Alkyl-2-acetyl-5-nitropyridines |

| Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | 3-Alkynyl-2-acetyl-5-nitropyridines |

| Amines | Buchwald-Hartwig catalysts | 3-Amino-2-acetyl-5-nitropyridines |

Furthermore, the electron-deficient nature of the nitropyridine ring makes it an intriguing candidate for various cycloaddition reactions. nih.gov For instance, the potential of the C4=C5 double bond to participate as a dienophile or a dipolarophile in [4+2] and [3+2] cycloadditions, respectively, warrants thorough investigation. nih.govrsc.org Reactions with various dienes and 1,3-dipoles could lead to the synthesis of novel fused heterocyclic systems with potential biological activities. The regioselectivity and stereoselectivity of these cycloadditions will be of fundamental interest.

In-depth Mechanistic Studies of Complex Transformation Processes and Selectivity

A deeper understanding of the mechanisms governing the reactions of this compound is essential for controlling reaction outcomes and designing more efficient synthetic routes. The presence of multiple reactive sites—the bromine atom susceptible to nucleophilic substitution, the acetyl group available for condensation and other transformations, and the nitro group that can be reduced—complicates the reactivity profile.

Future research should focus on detailed mechanistic studies of nucleophilic aromatic substitution (SNAr) reactions. researchgate.net The relative reactivity of the bromine atom and the potential for displacement of the nitro group under certain conditions should be systematically investigated using a variety of nucleophiles. Kinetic studies, isotopic labeling experiments, and computational modeling can provide valuable insights into the reaction pathways and the factors controlling regioselectivity.

The following table outlines potential research questions and the methodologies to address them:

| Research Question | Proposed Methodology | Expected Outcome |

| Regioselectivity of nucleophilic attack | Kinetic studies with various nucleophiles | A predictive model for nucleophilic substitution |

| Role of the acetyl group in reactivity | Comparison with analogues lacking the acetyl group | Understanding of electronic and steric effects |

| Mechanism of potential ring transformations | In-situ spectroscopic monitoring (NMR, IR) | Elucidation of reaction intermediates |

Advanced Computational Modeling for Precise Structure-Activity Relationship (SAR) Predictions

Computational chemistry offers a powerful toolkit for accelerating the discovery of new applications for this compound and its derivatives. nih.gov Future research should leverage advanced computational modeling to predict the structure-activity relationships (SAR) of potential derivatives, particularly in the context of medicinal chemistry. nih.govdocumentsdelivered.com

Density Functional Theory (DFT) calculations can be employed to understand the electronic structure of the parent molecule and its derivatives, providing insights into their reactivity and potential interaction with biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies can be used to build predictive models for the biological activity of a library of derivatives, guiding the synthesis of more potent and selective compounds. researchgate.net

Molecular docking simulations can be utilized to predict the binding modes of this compound derivatives to specific protein targets. nih.gov This can help in identifying potential therapeutic targets and in the rational design of novel inhibitors.

| Computational Method | Research Goal | Potential Application |

| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity | Predict reaction outcomes and design novel reactions |

| 3D-QSAR | Develop predictive models for biological activity | Guide the synthesis of potent drug candidates |

| Molecular Docking | Predict binding modes to biological targets | Identify potential therapeutic applications |

Synergistic Applications in Emerging Multidisciplinary Research Fields

The unique structural features of this compound make it a promising candidate for applications in various multidisciplinary research fields. Future research should explore its potential beyond traditional organic synthesis.

In materials science, functionalized pyridines are being explored for the development of novel materials with interesting electronic and optical properties. acs.org Derivatives of this compound could be investigated as building blocks for organic light-emitting diodes (OLEDs), sensors, or as ligands for the synthesis of metal-organic frameworks (MOFs).

In the field of chemical biology, the nitropyridine scaffold can be found in various bioactive molecules. nih.gov The reactivity of the bromine atom allows for the facile introduction of fluorescent probes or other reporter groups, making its derivatives useful tools for studying biological processes. Furthermore, the potential of its derivatives as enzyme inhibitors or as probes for specific cellular targets warrants investigation.

| Research Field | Potential Application | Rationale |

| Materials Science | Organic electronic materials | Tunable electronic properties of the pyridine ring |

| Chemical Biology | Fluorescent probes and biosensors | Facile functionalization with reporter groups |

| Medicinal Chemistry | Scaffolds for drug discovery | The pyridine core is a common pharmacophore |

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of novel compounds with a wide range of applications.

Q & A

Q. What are the recommended synthetic routes for 2-Acetyl-3-Bromo-5-Nitropyridine, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of pyridine derivatives. For example:

- Nitration : Introduce the nitro group at the 5-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

- Bromination : Electrophilic bromination at the 3-position using Br₂ in HBr or NBS (N-bromosuccinimide) with catalytic Lewis acids (e.g., FeBr₃) .

- Acetylation : Introduce the acetyl group at the 2-position via Friedel-Crafts acylation using acetyl chloride and AlCl₃ .

Characterization : - Melting Point (mp) : Compare with literature values (e.g., similar bromo-nitropyridines have mp ranges of 139–164°C ).

- NMR/IR : Confirm substitution patterns (e.g., nitro group absorption at ~1520 cm⁻¹ in IR; acetyl proton resonance at δ 2.6–2.8 ppm in ¹H NMR) .

Q. Which spectroscopic and chromatographic methods are optimal for purity assessment?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to resolve acetyl and nitro functional groups .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion ([M+H]⁺) with expected m/z ≈ 245–247 (accounting for bromine isotope patterns) .

- Elemental Analysis : Validate C, H, N, Br percentages against theoretical values (e.g., C₇H₆BrN₂O₃: C 34.32%, H 2.45%, N 11.45%) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and regioselectivity of reactions involving this compound?

- Methodology :

- Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate molecular orbitals, electrostatic potential maps, and Fukui indices.

- Analyze nucleophilic/electrophilic sites: The nitro group withdraws electron density, directing substitutions to the 4-position, while bromine acts as a leaving group .

- Validation : Compare computed IR spectra with experimental data to assess accuracy (e.g., C=O stretching frequencies ~1700 cm⁻¹ ).

Q. How should researchers resolve contradictions in reaction yields when varying bromination conditions?

- Experimental Design :

- Case Study : A study on 2-Bromo-5-nitropyridine reported 75% yield with Br₂/HBr at 0°C vs. 60% with NBS in DCM . Contradictions may arise from solvent polarity affecting Br⁺ stabilization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.